

# Spectroscopic Profile of 2,6-Bis(p-tolyl)pyridine: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data available for **2,6-Bis(p-tolyl)pyridine**, a heterocyclic compound of interest in various fields of chemical and pharmaceutical research. This document is intended to serve as a core reference for researchers, scientists, and drug development professionals, offering detailed spectroscopic information, experimental methodologies, and a structured presentation of data to facilitate its use in further research and development.

# **Chemical Structure and Properties**

IUPAC Name: 2,6-bis(4-methylphenyl)pyridine Molecular Formula: C<sub>19</sub>H<sub>17</sub>N Molecular Weight: 259.35 g/mol [1] CAS Number: 14435-88-2[2] Melting Point: 87.0-88.5 °C

# **Spectroscopic Data**

The following sections summarize the key spectroscopic data for **2,6-Bis(p-tolyl)pyridine**, presented in a clear and comparative format.

# **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. The <sup>1</sup>H and <sup>13</sup>C NMR data for **2,6-Bis(p-tolyl)pyridine** are presented below.

Table 1: <sup>1</sup>H NMR Spectroscopic Data of **2,6-Bis(p-tolyl)pyridine** 



Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
7.97	d	8.0	4H	Aromatic H (ortho to pyridine)
7.69	t	7.8	1H	Aromatic H (para to N in pyridine)
7.56	d	7.8	2H	Aromatic H (meta to N in pyridine)
7.22	d	7.9	4H	Aromatic H (meta to pyridine)
2.35	S	-	6Н	Methyl H (-CH₃)

Table 2: <sup>13</sup>C NMR Spectroscopic Data of **2,6-Bis(p-tolyl)pyridine** 

Chemical Shift (δ, ppm)	Assignment	
155.7	C (quaternary, attached to N)	
137.8	C (quaternary, attached to methyl)	
136.3	C (aromatic, para to N in pyridine)	
135.8	C (quaternary, attached to pyridine)	
128.4	C-H (aromatic, meta to pyridine)	
125.8	C-H (aromatic, ortho to pyridine)	
117.0	C-H (aromatic, meta to N in pyridine)	
20.3	C (methyl, -CH₃)	



# Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering insights into its structure.

Table 3: Mass Spectrometry Data of 2,6-Bis(p-tolyl)pyridine

Technique	m/z	Interpretation
El	259.15	[M]+

Predicted mass spectrometry data for various adducts are also available, including [M+H]<sup>+</sup> at m/z 260.14338 and [M+Na]<sup>+</sup> at m/z 282.12532.[3]

# Infrared (IR) Spectroscopy

While specific experimental IR data for **2,6-Bis(p-tolyl)pyridine** is not readily available in the searched literature, the expected characteristic absorption bands can be inferred from the spectra of related pyridine and p-tolyl-substituted aromatic compounds.

Table 4: Expected Infrared Absorption Bands for 2,6-Bis(p-tolyl)pyridine

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Functional Group
3100-3000	C-H stretch	Aromatic
3000-2850	C-H stretch	Methyl (-CH₃)
~1600, ~1580, ~1470, ~1450	C=C and C=N stretch	Aromatic rings and Pyridine ring
~820	C-H out-of-plane bend	1,4-disubstituted benzene (p-tolyl)

These expected values are based on the typical IR absorption regions for the functional groups present in the molecule. For instance, the IR spectrum of 2,6-bis(tosyloxymethyl)pyridine shows aromatic C=C stretching around 1596 cm<sup>-1</sup> and CH<sub>3</sub> stretching at 2958 cm<sup>-1</sup>.[4]



# **Ultraviolet-Visible (UV-Vis) Spectroscopy**

Specific UV-Vis absorption data for **2,6-Bis(p-tolyl)pyridine** is not explicitly detailed in the searched results. However, substituted pyridines typically exhibit absorption maxima in the UV region. The UV-Vis spectrum of pyridine itself shows absorption maxima at approximately 254 nm, with other peaks at 250 and 262 nm, which are attributed to  $\pi$ - $\pi$ \* and n- $\pi$ \* electronic transitions.[1] The extended conjugation in **2,6-Bis(p-tolyl)pyridine**, due to the tolyl substituents, would be expected to shift these absorption maxima to longer wavelengths (a bathochromic shift). For example, a related furopyridine derivative shows absorption bands in the range of 250 to 390 nm.[5]

# **Experimental Protocols**

The following section outlines a general methodology for the spectroscopic analysis of **2,6-Bis(p-tolyl)pyridine**, based on standard laboratory practices for the characterization of organic compounds.

# **General Synthesis and Purification**

A typical synthesis of 2,6-diarylpyridines can be achieved through various organic coupling reactions. Following synthesis, the crude product is typically purified by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a mixture of hexane and ethyl acetate). The purity of the final compound is then assessed by thin-layer chromatography.

# **NMR Spectroscopy**

 $^{1}$ H and  $^{13}$ C NMR spectra are recorded on a spectrometer operating at a frequency of, for example, 400 or 500 MHz for  $^{1}$ H and 100 or 125 MHz for  $^{13}$ C. The sample is dissolved in a deuterated solvent, typically chloroform-d (CDCl<sub>3</sub>), with tetramethylsilane (TMS) used as an internal standard (δ = 0.00 ppm). Chemical shifts are reported in parts per million (ppm), and coupling constants (J) are given in Hertz (Hz).

## **Mass Spectrometry**

Mass spectra are typically obtained using a mass spectrometer with an electron ionization (EI) or electrospray ionization (ESI) source. The sample is introduced, and the resulting mass-to-



charge ratios of the molecular ion and any fragment ions are recorded.

## **Infrared Spectroscopy**

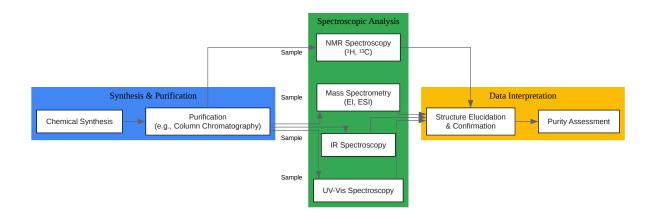
FTIR spectra are recorded on a Fourier-transform infrared spectrometer. The sample can be prepared as a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr). The spectrum is typically recorded over a range of 4000 to 400 cm<sup>-1</sup>.

# **UV-Visible Spectroscopy**

UV-Vis absorption spectra are recorded on a UV-Vis spectrophotometer. The sample is dissolved in a suitable UV-grade solvent (e.g., ethanol, methanol, or acetonitrile) to a known concentration. The absorbance is measured over a wavelength range, typically from 200 to 800 nm, using a quartz cuvette.

# **Visualizations**

The following diagrams illustrate key workflows in the analysis of **2,6-Bis(p-tolyl)pyridine**.





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Caption: General workflow for the synthesis and spectroscopic analysis of **2,6-Bis(p-tolyl)pyridine**.

This guide provides a foundational understanding of the spectroscopic characteristics of **2,6-Bis(p-tolyl)pyridine**. The compiled data and outlined protocols are intended to support and streamline further research and applications involving this compound.

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